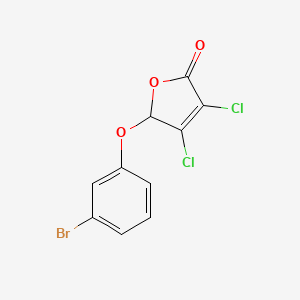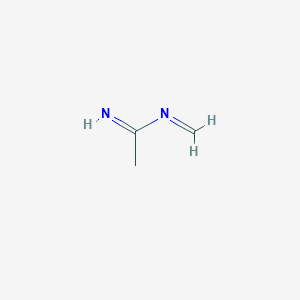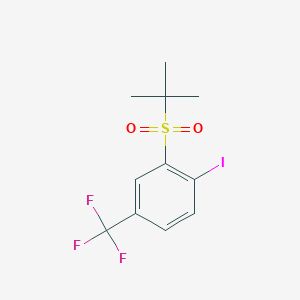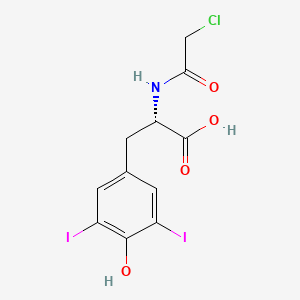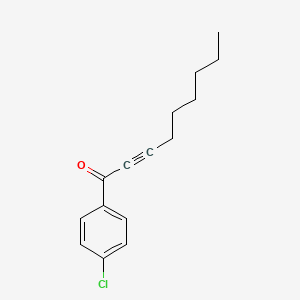
D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine: is a synthetic peptide composed of five amino acids: D-tyrosine, D-phenylalanine, D-tyrosine, D-phenylalanine, and D-alanine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods: For large-scale production, automated peptide synthesizers are employed. These machines automate the coupling and deprotection steps, ensuring high yield and purity. The use of microwave-assisted SPPS can further enhance the efficiency and speed of the synthesis process .
化学反应分析
Types of Reactions: D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed:
Oxidation: Dityrosine cross-linked peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptides with modified side chains.
科学研究应用
Chemistry:
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Catalysis: Acts as a catalyst in certain biochemical reactions.
Biology:
Protein Engineering: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Cell Signaling: Investigated for its role in modulating cell signaling pathways.
Medicine:
Therapeutics: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Material Science: Incorporated into the design of novel biomaterials with enhanced properties.
Pharmaceuticals: Employed in the synthesis of peptide-based drugs
作用机制
The mechanism of action of D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in signal transduction, leading to altered cellular responses .
相似化合物的比较
- D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine
- D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine
Comparison:
- D-Phenylalanyl-D-tyrosyl-D-tyrosyl-D-tyrosyl-D-alanine: Similar in structure but contains an additional tyrosine residue, which may alter its biochemical properties and interactions.
- D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine: Contains an additional alanine residue, potentially affecting its stability and reactivity.
Uniqueness: D-Tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. This uniqueness makes it valuable for targeted applications in research and industry .
属性
CAS 编号 |
644997-36-4 |
|---|---|
分子式 |
C39H43N5O8 |
分子量 |
709.8 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C39H43N5O8/c1-24(39(51)52)41-36(48)32(21-25-8-4-2-5-9-25)43-38(50)34(23-28-14-18-30(46)19-15-28)44-37(49)33(22-26-10-6-3-7-11-26)42-35(47)31(40)20-27-12-16-29(45)17-13-27/h2-19,24,31-34,45-46H,20-23,40H2,1H3,(H,41,48)(H,42,47)(H,43,50)(H,44,49)(H,51,52)/t24-,31-,32-,33-,34-/m1/s1 |
InChI 键 |
LCDIOJUEGOMLQK-KHJXSPNTSA-N |
手性 SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N |
规范 SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)

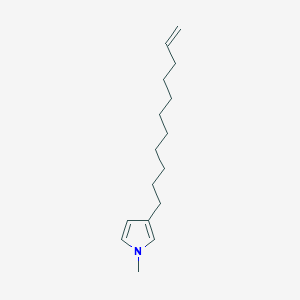
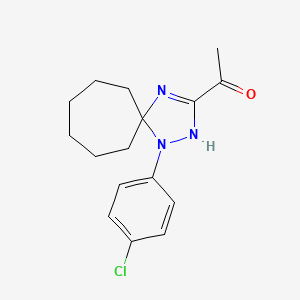
![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
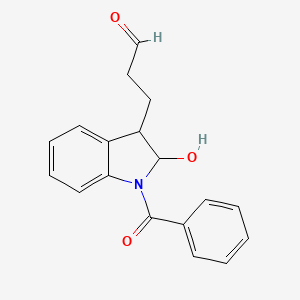
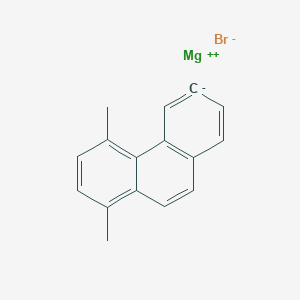
![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
